molecular formula C17H21N3O2S B4058306 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide

Cat. No.: B4058306
M. Wt: 331.4 g/mol
InChI Key: FCWQYUDUQUGDNO-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group at position 2 This compound also contains a butanamide moiety linked to a methoxyphenyl group

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with an appropriate butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and phenyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both sulfanyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-5-15(23-17-18-11(2)10-12(3)19-17)16(21)20-13-8-6-7-9-14(13)22-4/h6-10,15H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWQYUDUQUGDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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